TLR7-agonist-1 - 1642857-69-9

TLR7-agonist-1

Catalog Number: EVT-255420
CAS Number: 1642857-69-9
Molecular Formula: C₁₇H₁₆N₆O₂
Molecular Weight: 336.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TLR7-agonist-1 is a synthetic, small molecule agonist of Toll-like receptor 7 (TLR7). [] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA, a molecular pattern associated with viruses and some bacteria. [, , ] Activation of TLR7 triggers innate immune responses, leading to the production of type I interferons and pro-inflammatory cytokines. [, , , , , , , , , ] These immune responses are crucial for antiviral defense and antitumor immunity.

Future Directions
  • Optimization of Delivery Systems: Investigating more efficient and targeted delivery systems for TLR7-agonist-1, such as nanoparticles or antibody-drug conjugates, could enhance its therapeutic efficacy and reduce potential side effects. [, , , ]

  • Combination Therapies: Exploring the synergistic effects of TLR7-agonist-1 in combination with other immunotherapies, such as checkpoint inhibitors, could lead to more effective cancer treatment strategies. [, , , , , ]

This section details compounds structurally related to TLR7-agonist-1 as discussed in the provided scientific papers. TLR7-agonist-1 is a potent and selective TLR7 agonist that shows promise in cancer treatment through antibody-drug conjugate (ADC) technology. [] The related compounds are grouped by their structural similarities to TLR7-agonist-1 and their shared classification as TLR7 agonists.

1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists with Hydrophobic Acyl Tails

Compound Description: This series of compounds represents modifications to TLR7-agonist-1 through the addition of hydrophobic acyl tails. These modifications aim to improve the compound's potency without compromising permeability or selectivity over TLR8. The studies found that adding hydrophobic acyl tails generally retained or improved TLR7 agonist activity while maintaining favorable permeability and selectivity profiles. []

Relevance: These compounds are structurally related to TLR7-agonist-1 through the core 1-substituted imidazo[4,5-c]quinoline scaffold. The addition of various hydrophobic acyl tails at the 1-position represents a key structural modification explored in the research. []

Specific Examples: The paper highlights compounds 17b, 16b, and 16d as particularly potent TLR7 agonists within this series, demonstrating significant activation of mouse macrophages and hPBMCs at low nanomolar concentrations. []

1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists with Alkyl Tails

Compound Description: In contrast to the hydrophobic acyl tail modifications, adding a simple alkyl tail at the same position on the core structure resulted in a dramatic loss of potency. []

Relevance: Despite their reduced potency, these compounds remain structurally related to TLR7-agonist-1 through the shared 1-substituted imidazo[4,5-c]quinoline scaffold. The significant difference in activity observed between alkyl and acyl tail modifications highlights the importance of hydrophobic interactions for potent TLR7 agonism within this chemical series. []

Overview

TLR7-agonist-1 is a synthetic compound designed to activate Toll-like receptor 7, which plays a crucial role in the immune response by recognizing single-stranded RNA. TLR7-agonist-1 is classified as an immunomodulatory agent that enhances the immune system's ability to combat viral infections and tumors. Its mechanism involves the stimulation of various immune pathways, leading to the production of pro-inflammatory cytokines.

Source and Classification

TLR7-agonist-1 is derived from purine-based compounds, specifically designed to target TLR7. The classification of this compound falls under the category of Toll-like receptor agonists, which are known for their role in innate immunity. These compounds are primarily utilized in research and therapeutic settings to modulate immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of TLR7-agonist-1 involves a multi-step chemical process. The initial step includes the benzylation of 2-chloroadenine, which is commercially available. Following this, several modifications are made:

  1. Introduction of Butoxy Substituent: Sodium butoxide is used to introduce a butoxy group.
  2. Nitrile Hydrolysis: Water is added to initiate hydrolysis, yielding a carboxylic acid intermediate.
  3. Bromination: This intermediate undergoes bromination with bromine and sodium acetate in acetic acid.
  4. Final Hydrolysis: The product is then hydrolyzed with sodium hydroxide to yield TLR7-agonist-1.

This synthesis pathway highlights the complexity and precision required in creating effective TLR7 agonists .

Molecular Structure Analysis

Structure and Data

The molecular structure of TLR7-agonist-1 features a purine core, characteristic of many nucleobase derivatives. The specific arrangement of functional groups allows for optimal interaction with TLR7, facilitating its agonistic activity. Detailed structural analysis through techniques such as X-ray crystallography has shown that the compound binds effectively at the active site of TLR7, confirming its potential as a selective agonist .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing TLR7-agonist-1 include:

  • Benzylation: A key reaction where a benzyl group is introduced to enhance solubility and receptor binding.
  • Hydrolysis: Critical for converting nitriles to carboxylic acids, which are essential intermediates in the synthesis.
  • Bromination: This step introduces halogen atoms that can further modify the compound's reactivity and biological activity.

These reactions are carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

TLR7-agonist-1 activates TLR7 by binding to its extracellular domain, leading to receptor dimerization. This process initiates a signaling cascade involving Myeloid differentiation primary response gene 88 (MYD88), which activates downstream transcription factors such as NF-kB. The activation results in the secretion of pro-inflammatory cytokines like interleukin 6 and interleukin 12, enhancing both innate and adaptive immune responses .

Experimental data indicate that TLR7-agonist-1 exhibits an effective EC50 value, demonstrating its potency in activating TLR7 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TLR7-agonist-1 is typically characterized by:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water at physiological pH.
  • Stability: Stable under acidic conditions, which is relevant for its function within endosomal compartments where TLR7 is located.

These properties are crucial for its application in biological systems, ensuring effective delivery and action .

Applications

Scientific Uses

TLR7-agonist-1 has several applications in scientific research:

  1. Immunotherapy: Used as an adjuvant in cancer vaccines to enhance immune responses against tumors.
  2. Viral Infections: Investigated for its potential in treating viral infections by boosting antiviral immunity.
  3. Research Tool: Serves as a valuable tool for studying TLR signaling pathways and their implications in various diseases.

Properties

CAS Number

1642857-69-9

Product Name

TLR7-agonist-1

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine

Molecular Formula

C₁₇H₁₆N₆O₂

Molecular Weight

336.35

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.